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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzaldehyde

Cat. No.: B129801 Get Quote

For Immediate Release

Shanghai, China – December 29, 2025 – 2-Fluoro-5-iodobenzaldehyde, a trifunctional

aromatic compound, has emerged as a crucial building block for researchers, medicinal

chemists, and drug development professionals. Its unique substitution pattern, featuring an

aldehyde, a fluorine atom, and an iodine atom, offers a versatile platform for the synthesis of

complex organic molecules, including potent therapeutic agents such as PARP and kinase

inhibitors. This technical guide provides an in-depth overview of its applications in organic

synthesis, complete with experimental protocols and quantitative data.

Physicochemical Properties
2-Fluoro-5-iodobenzaldehyde is a solid at room temperature with a melting point range of 45-

48 °C.[1] Its key physical and chemical properties are summarized in the table below.
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Property Value

CAS Number 146137-76-0[1]

Molecular Formula C₇H₄FIO[2]

Molecular Weight 250.01 g/mol [1][2]

Appearance
White to cream or pale yellow crystals or

powder

Melting Point 45-48 °C[1]

Boiling Point 256.6 °C at 760 mmHg

Solubility
Soluble in common organic solvents such as

dichloromethane, THF, and DMF.

Core Reactivity and Synthetic Applications
The synthetic utility of 2-fluoro-5-iodobenzaldehyde stems from the distinct reactivity of its

three functional groups. The aldehyde group readily participates in nucleophilic additions and

condensation reactions. The iodine atom is an excellent leaving group in transition-metal-

catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic

properties and metabolic stability of the resulting molecules.

Reactions at the Aldehyde Group
The aldehyde functionality of 2-fluoro-5-iodobenzaldehyde serves as a versatile handle for

chain elongation and the introduction of nitrogen-containing moieties.

Reductive Amination: A common transformation is the conversion of the aldehyde to a primary

amine via reductive amination. This is a crucial step in the synthesis of various pharmaceutical

intermediates.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzylamine

Materials: 2-Fluoro-5-iodobenzaldehyde, ammonium acetate, sodium

triacetoxyborohydride, 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
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Procedure:

Dissolve 2-fluoro-5-iodobenzaldehyde (1.0 eq) in DCE or THF.

Add ammonium acetate (5-10 eq).

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine

intermediate.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or

LC-MS.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with dichloromethane, wash the organic layer with brine, and dry over

anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure and purify the crude product by column

chromatography on silica gel to yield 2-fluoro-5-iodobenzylamine.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are pivotal for

the formation of carbon-carbon double bonds, converting the aldehyde into a styrenic

derivative. The Horner-Wadsworth-Emmons reaction, in particular, is often favored due to the

facile removal of its water-soluble phosphate byproduct. Generally, stabilized ylides in Wittig

reactions and standard phosphonates in HWE reactions lead to the formation of (E)-alkenes.
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Reaction
Reagents and
Conditions

Product Type Typical Yield

Wittig Reaction

Methyltriphenylphosph

onium bromide, n-

BuLi, THF, 0 °C to rt

Terminal Alkene Good to Excellent

Horner-Wadsworth-

Emmons

Triethyl

phosphonoacetate,

NaH, THF, 0 °C to rt

(E)-α,β-Unsaturated

Ester
High (>90%)

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with 2-Fluoro-5-
iodobenzaldehyde

Materials: 2-Fluoro-5-iodobenzaldehyde, triethyl phosphonoacetate, sodium hydride (60%

dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1

eq).

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil.

Add anhydrous THF to form a slurry and cool to 0 °C.

Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

Allow the mixture to warm to room temperature and stir for 1 hour.

Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-5-
iodobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

Stir the reaction at room temperature and monitor by TLC.

Upon completion, carefully quench the reaction with saturated aqueous ammonium

chloride solution at 0 °C.
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Extract the product with ethyl acetate, wash with brine, and dry over anhydrous

magnesium sulfate.

Concentrate under reduced pressure and purify by column chromatography to yield the

(E)-ethyl 3-(2-fluoro-5-iodophenyl)acrylate.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 2-fluoro-5-iodobenzaldehyde is highly amenable to a variety of

palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

These reactions are fundamental in the synthesis of complex aromatic and heteroaromatic

systems.

Reaction
Coupling
Partner

Catalyst/Lig
and

Base Solvent Product

Suzuki-

Miyaura

Aryl/heteroar

yl boronic

acid

Pd(OAc)₂,

PPh₃
K₂CO₃ Toluene/H₂O Biaryl

Sonogashira
Terminal

alkyne

PdCl₂(PPh₃)₂,

CuI
Et₃N THF Aryl-alkyne

Heck
Alkene (e.g.,

styrene)
Pd(OAc)₂ Et₃N DMF

Substituted

Alkene

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodobenzaldehyde with

Phenylboronic Acid

Materials: 2-Fluoro-5-iodobenzaldehyde, phenylboronic acid, palladium(II) acetate,

triphenylphosphine, potassium carbonate, toluene, water.

Procedure:

In a round-bottom flask, combine 2-fluoro-5-iodobenzaldehyde (1.0 eq), phenylboronic

acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

Add a 4:1 mixture of toluene and water.
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Degas the mixture by bubbling with argon for 15-20 minutes.

Add palladium(II) acetate (0.05 eq) and heat the reaction to 90 °C.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 2-fluoro-5-

phenylbenzaldehyde.

Application in Drug Discovery and Development
2-Fluoro-5-iodobenzaldehyde and its derivatives are instrumental in the synthesis of targeted

therapies for cancer, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and various

kinases.

Synthesis of PARP Inhibitors
PARP enzymes, especially PARP1, are key players in the base excision repair (BER) pathway,

which rectifies single-strand DNA breaks.[3][4][5][6] In cancers with deficiencies in other DNA

repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to the

accumulation of DNA damage and subsequent cell death, a concept known as synthetic

lethality.[7] Derivatives of 2-fluoro-5-iodobenzylamine are crucial intermediates in the synthesis

of potent PARP inhibitors.
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PARP1 signaling in DNA repair and its inhibition.

Synthesis of Kinase Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation

and survival.[8][9] Mutations in genes of this pathway, such as BRAF, are common in various

cancers.[10] 2-Fluoro-5-iodobenzaldehyde serves as a scaffold for the synthesis of inhibitors

targeting kinases within this pathway, such as BRAF and MEK.
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The MAPK/ERK signaling pathway and points of inhibition.
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Conclusion
2-Fluoro-5-iodobenzaldehyde is a highly valuable and versatile building block in organic

synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing

access to a diverse array of complex molecules. Its application in the synthesis of targeted

cancer therapies underscores its importance in modern drug discovery and development. The

experimental protocols and data presented in this guide serve as a comprehensive resource for

scientists and researchers leveraging this powerful synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b129801#2-fluoro-5-iodobenzaldehyde-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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